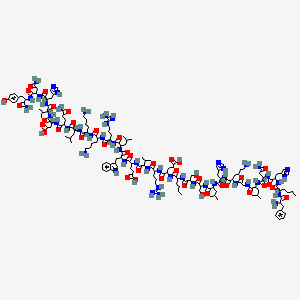![molecular formula C24H60N4O12Zr B13402130 Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- is a complex chemical compound with the molecular formula C16H36N4O8Zr. This compound is known for its applications in various industrial processes, including hydraulic fracturing (fracking) as a crosslinker . It is also found in various consumer products and has potential health effects .
Preparation Methods
The synthesis of Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- typically involves the reaction of zirconium salts with 2-(bis(2-hydroxyethyl)amino)ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation states of zirconium.
Scientific Research Applications
Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- involves its interaction with specific molecular targets. The compound can bind to various biomolecules, altering their structure and function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- can be compared with other zirconium-based compounds, such as:
Zirconium(IV) acetylacetonate: Used as a catalyst in polymerization reactions.
Zirconium(IV) chloride: Commonly used in organic synthesis as a Lewis acid catalyst.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;zirconium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H15NO3.Zr/c4*8-4-1-7(2-5-9)3-6-10;/h4*8-10H,1-6H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYRIEBHVNPTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Zr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60N4O12Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)

![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)

![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
![2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13402082.png)




![[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide](/img/structure/B13402117.png)
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)


